The synthesis of A-kinase anchor protein 79 involves standard eukaryotic protein synthesis mechanisms. The gene is transcribed into messenger RNA, which is then translated into the protein by ribosomes in the cytoplasm. Given its complex structure, which includes multiple functional domains, the synthesis may involve post-translational modifications such as phosphorylation or palmitoylation to ensure proper localization and function .
Technical Details:
A-kinase anchor protein 79 has a complex molecular structure characterized by several key domains:
Data:
A-kinase anchor protein 79 plays a pivotal role in several biochemical reactions:
Technical Details:
The mechanism of action of A-kinase anchor protein 79 involves:
Data:
The physical properties of A-kinase anchor protein 79 include:
Chemical Properties:
A-kinase anchor protein 79 has significant implications in various scientific fields:
AKAP79 (human) and its rodent ortholog AKAP150 exhibit a conserved multi-domain architecture that enables spatial organization of signaling complexes. The N-terminal targeting domain (residues 1–153) anchors the scaffold to the plasma membrane through polybasic regions and lipid modifications. This domain contains three tandem basic motifs (residues 31–45, 91–105, 111–125) that mediate electrostatic interactions with acidic phospholipids like phosphatidylinositol-4,5-bisphosphate (PI-4,5-P₂) and F-actin [10]. The C-terminal scaffolding region (residues 154–427) harbors defined binding sites for key enzymes:
Table 1: Functional Domains of AKAP79
Domain | Residues | Binding Partners | Functional Consequences |
---|---|---|---|
N-terminal | 1–153 | Membrane lipids, F-actin | Plasma membrane targeting |
Polybasic region 1 | 31–45 | PI-4,5-P₂, F-actin | Membrane association and cytoskeletal anchoring |
AC-binding site | 77–108 | AC5/6/9 | Coupling cAMP synthesis to PKA feedback |
CaM-binding site | 71–90 | Ca²⁺/calmodulin | Ca²⁺-dependent membrane release and CaN regulation |
CaN-binding site | 315–360 | Calcineurin | Phosphatase anchoring and inhibition |
PKA-binding site | 390–410 | PKA RII subunits | Kinase anchoring for substrate phosphorylation |
The N-terminal domain contains three polybasic regions (PBRs) that function as a tunable lipid-sensing module. Each PBR resembles the effector domain of MARCKS (myristoylated alanine-rich C-kinase substrate), enabling high-avidity binding to acidic phospholipids like PI-4,5-P₂. Key features include [6] [10]:
This dual lipid/cytoskeletal binding enables AKAP79 to integrate second messenger signals (Ca²⁺, cAMP) with structural plasticity at postsynaptic sites [10].
AKAP79 undergoes reversible S-palmitoylation at two conserved cysteines:
Phosphorylation dynamics further regulate AKAP79:
Table 2: Post-Translational Modifications of AKAP79
Modification | Sites | Enzymes Involved | Functional Outcomes |
---|---|---|---|
Palmitoylation | Cys36, Cys129 | DHHC2 palmitoyltransferase | Lipid raft targeting; regulation of AC8 and synaptic plasticity |
Phosphorylation | Ser63, Ser114 | PKC | Membrane dissociation; actin remodeling |
Phosphorylation | Ser43 | CaMKII | Depalmitoylation; synaptic removal in LTD |
AKAP79 is evolutionarily conserved across vertebrates:
Table 3: Ortholog Conservation of AKAP79/150
Species | Ortholog Name | Sequence Identity | Key Conserved Features |
---|---|---|---|
Homo sapiens | AKAP79 | 100% | PBRs, Cys36/129, CaM/PKA/CaN binding domains |
Mus musculus | AKAP150 | 90% | Identical PBRs and palmitoylation sites; functional redundancy |
Rattus norvegicus | AKAP150 | 90% | Identical enzyme docking motifs; conserved synaptic roles |
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